[4-(DIMETHYLAMINO)PHENYL](2,6-DIMETHYLMORPHOLINO)METHANONE
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Overview
Description
4-(DIMETHYLAMINO)PHENYLMETHANONE is an organic compound with the molecular formula C15H15NO. It is also known by other names such as 4-(Dimethylamino)benzophenone. This compound is characterized by its white crystalline appearance and is insoluble in water but soluble in organic solvents like ethanol and ether .
Preparation Methods
The synthesis of 4-(DIMETHYLAMINO)PHENYLMETHANONE typically involves several steps:
Preparation of Dimethylaminopropanone (DMPA): This is achieved by reacting benzoic acid and acetone in the presence of sulfuric acid and a dehydrating agent like phosphoric acid.
Preparation of Dimethylaminobenzyl Alcohol (DMAPA): DMPA is then reacted with methanol under suitable temperature and pressure conditions to yield DMAPA.
Synthesis of 4-(DIMETHYLAMINO)PHENYLMETHANONE: Finally, DMAPA is reacted with benzophenone under controlled conditions to produce the target compound.
Chemical Reactions Analysis
4-(DIMETHYLAMINO)PHENYLMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: It is utilized in the study of enzyme kinetics and as a probe in fluorescence spectroscopy.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: It is employed in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(DIMETHYLAMINO)PHENYLMETHANONE involves its interaction with molecular targets through its dimethylamino and benzophenone moieties. These functional groups enable the compound to participate in various chemical reactions, including electron transfer and photochemical processes. The pathways involved often include the activation of specific enzymes or receptors, leading to the desired chemical or biological effect .
Comparison with Similar Compounds
4-(DIMETHYLAMINO)PHENYLMETHANONE can be compared with similar compounds such as:
4-(Dimethylamino)benzophenone: Similar in structure but lacks the morpholino group.
Michler’s Ketone (Bis[4-(dimethylamino)phenyl]methanone): Contains two dimethylamino groups and is used as a dye intermediate.
4,4’-Bis(dimethylamino)benzophenone: Another related compound used in photoinitiation and dye synthesis.
These comparisons highlight the unique structural features and applications of 4-(DIMETHYLAMINO)PHENYLMETHANONE, particularly its morpholino group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-9-17(10-12(2)19-11)15(18)13-5-7-14(8-6-13)16(3)4/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCICSXTVHCSXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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